Cas no 921776-06-9 (N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide)

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide structure
921776-06-9 structure
Product name:N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide
CAS No:921776-06-9
MF:C19H25N3O3S
Molecular Weight:375.485103368759
CID:6263313
PubChem ID:27397438

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide
    • AKOS004952193
    • N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
    • VU0494934-1
    • 921776-06-9
    • N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
    • F2202-1311
    • N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
    • インチ: 1S/C19H25N3O3S/c1-19(2,3)17(24)22-18-21-14(12-26-18)11-16(23)20-10-9-13-5-7-15(25-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,20,23)(H,21,22,24)
    • InChIKey: QVJVBFYPZQYMDJ-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NCCC2C=CC(=CC=2)OC)=O)N=C1NC(C(C)(C)C)=O

計算された属性

  • 精确分子量: 375.16166284g/mol
  • 同位素质量: 375.16166284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 473
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 109Ų

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2202-1311-20mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2202-1311-5mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2202-1311-1mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2202-1311-2mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2202-1311-3mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2202-1311-5μmol
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-1311-4mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-1311-10μmol
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2202-1311-10mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2202-1311-15mg
N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921776-06-9 90%+
15mg
$89.0 2023-05-16

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide 関連文献

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamideに関する追加情報

Exploring the Chemical and Biological Properties of N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide (CAS No. 921776-06-9)

The compound N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide, identified by the CAS number 921776-06-9, is a complex organic molecule with significant potential in various chemical and biological applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse pharmacological activities. The structure of this molecule incorporates a thiazole ring system, a methoxyphenyl group, and a dimethylpropanamide moiety, making it a promising candidate for drug development.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the thiazole ring in this compound contributes to its stability and bioavailability, while the methoxyphenyl group enhances its lipophilicity and pharmacokinetic properties. These features make the compound an attractive lead for developing agents targeting specific therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Researchers have optimized the reaction conditions to achieve high yields and purity. The key steps include the formation of the thiazole ring through cyclization reactions and subsequent functionalization with the methoxyphenyl and dimethylpropanamide groups. These methods have been refined based on recent advancements in green chemistry principles, ensuring minimal environmental impact.

In terms of biological activity, this compound has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, preclinical studies indicate that it may exhibit selective cytotoxicity against cancer cells while sparing normal cells, which is a critical attribute for anticancer agents.

The pharmacokinetic profile of this compound has also been investigated using modern analytical techniques. Results indicate favorable absorption and distribution properties, with moderate clearance rates. These findings suggest that the compound could be suitable for oral administration or other routes of delivery depending on further optimization.

Recent research has focused on modifying the substituents on the thiazole ring to enhance its bioactivity further. For instance, substituting the methoxy group with other electron-withdrawing or donating groups has been shown to modulate its interaction with biological targets significantly. These studies underscore the versatility of thiazole derivatives as scaffolds for drug design.

In conclusion, N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide (CAS No. 921776-06-9) represents a valuable addition to the portfolio of thiazole-based compounds with potential applications in drug discovery. Its unique structure and promising biological properties make it a subject of continued research interest across academic and industrial settings.

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